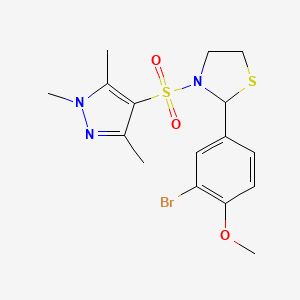

![molecular formula C20H16FN3O B2439304 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one CAS No. 1202997-42-9](/img/structure/B2439304.png)

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one, also known as FIIN-2, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Anticancer Therapy

The epidermal growth factor receptor (EGFR) plays a critical role in governing the cell cycle, making it a promising target for anticancer drug development. Researchers have designed and synthesized a novel series of compounds, specifically 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles (30a–j), which effectively inhibit EGFR . These compounds demonstrated significant anticancer activity against human cancer cell lines, including prostate cancer (PC3 & DU-145), lung cancer (A549), and liver cancer (HEPG2). Notably, compound 30a emerged as the most promising, displaying potent cytotoxicity. Further studies revealed cell cycle arrest at G1/G0 and G2 phases, emphasizing their potential as potent EGFR inhibitors.

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine, a versatile scaffold, has been explored in organic synthesis and drug development. The compound’s reactivity and multifarious biological activity make it an attractive candidate for drug design . The fluorinated (benzo[d]imidazol-2-yl)methanols, including our compound of interest, serve as excellent bench compounds for systematic studies in various fields, from medicine to materials science .

Proton Conductive Materials

N-heterocyclic carboxylate ligands, such as those found in (benzo[d]imidazol-2-yl)methanols, have coordination advantages in constructing metal–organic frameworks (MOFs). Researchers hope to use these ligands to create structurally stable MOFs for proton conduction research .

Fluorescent Probes for Iron Detection

A turn-on fluorescent probe, (E)-2-((4-(5-fluoro-1H-benzo[d]imidazol-2-yl)benzylidene)amino)phenol , has been developed for highly sensitive iron detection. This probe emits blue fluorescence in ethanol with increasing Fe3+/Fe2+ concentrations, providing a valuable tool for iron sensing .

Materials with Antimicrobial Activity

Certain derivatives of (benzo[d]imidazol-2-yl)methanols exhibit antimicrobial properties. These compounds could potentially contribute to the development of novel antimicrobial agents .

Red-Emitting Fluorophores and Near-Infrared Dyes

Fluorinated derivatives of (benzo[d]imidazol-2-yl)methanols have been explored as red-emitting fluorophores and near-infrared dyes. Their absorption maxima near 950 nm make them valuable for imaging and sensing applications .

Mechanism of Action

Mode of Action

The compound interacts with the ALK5 receptor, inhibiting its activity . This inhibition disrupts the signaling pathway of the receptor, leading to changes in the cellular processes that the receptor regulates .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TGF-β signaling pathway . The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting the ALK5 receptor, the compound disrupts this pathway, potentially leading to altered cellular behavior .

Pharmacokinetics

The compound has been shown to have a moderate clearance rate (29.0 mL/min/kg) and a high oral bioavailability in mice (F = 67.6%) . This suggests that the compound is well-absorbed and is able to reach its target in the body effectively . Additionally, the compound has a low potential for CYP-mediated drug-drug interactions as a CYP450 inhibitor (IC50 = >10 μM), which indicates a lower risk of adverse interactions with other drugs .

Result of Action

The inhibition of the ALK5 receptor by the compound can lead to changes in cellular behavior, including alterations in cell growth, cell differentiation, and apoptosis . These changes could potentially be harnessed for therapeutic purposes, such as in the treatment of cancers and fibrotic diseases .

properties

IUPAC Name |

3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O/c1-23-12-6-8-15(20(23)25)19-22-17-10-4-5-11-18(17)24(19)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRLHVMTXGAYME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)

![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)

![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2439231.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)

![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)